

Fmoc-Thr(Allyl)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Fmoc-Thr(Allyl)-OH**

Cat. No.: **B15285714**

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[City, State] – [Date] – **Fmoc-Thr(Allyl)-OH** is a pivotal amino acid derivative for researchers and professionals in the fields of peptide chemistry and drug development. This comprehensive technical guide provides an in-depth overview of its core properties, experimental protocols, and applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of Fmoc-Thr(Allyl)-OH

Fmoc-Thr(Allyl)-OH, with the systematic name N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, is a derivative of the amino acid threonine. The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an allyl protecting group on the hydroxyl side chain. This orthogonal protection scheme is instrumental in complex peptide synthesis, allowing for selective deprotection and modification.

Physicochemical Data

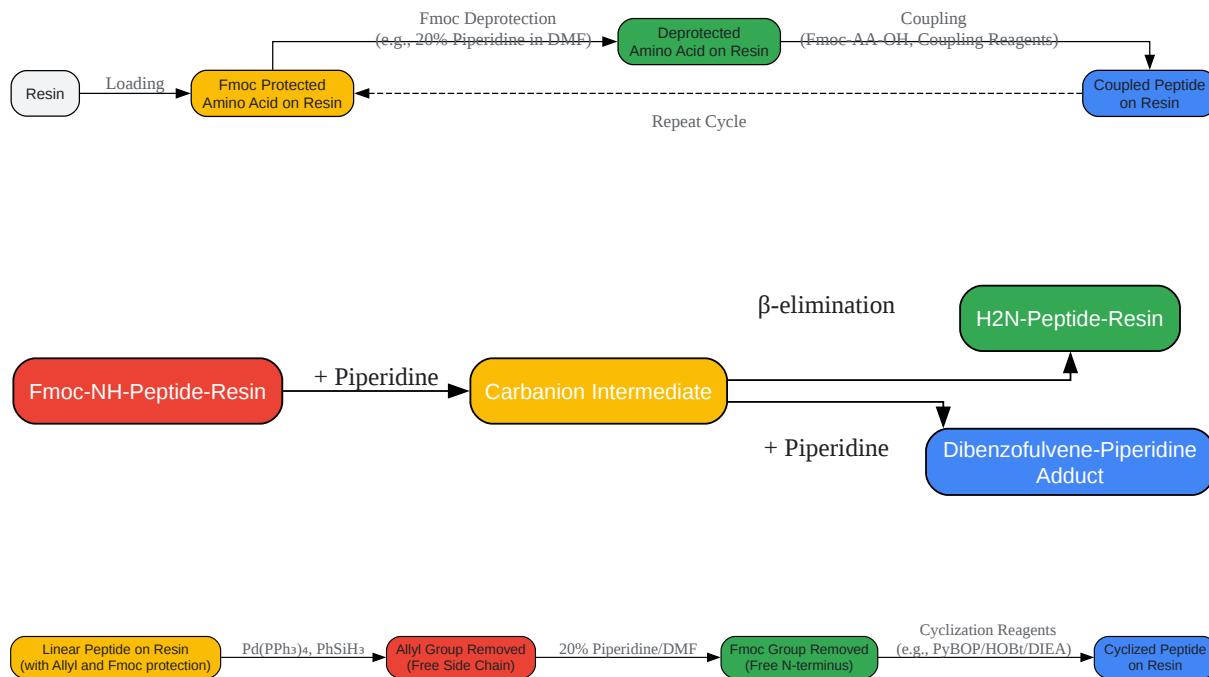
A summary of the key physicochemical properties of **Fmoc-Thr(Allyl)-OH** is presented in the table below. Please note that some values are predicted and may vary based on experimental conditions.

Property	Value	Source
CAS Number	1945973-89-6	[1]
Molecular Formula	C22H23NO5	[1]
Molecular Weight	381.42 g/mol	[1]
Boiling Point (Predicted)	591.6 ± 50.0 °C	[1]
Density (Predicted)	1.228 ± 0.06 g/cm³	[1]
pKa (Predicted)	3.46 ± 0.10	[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr(Allyl)-OH is primarily utilized in Fmoc-based SPPS, a cornerstone technique for the stepwise synthesis of peptides. The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the allyl group offers orthogonal protection of the threonine side chain, removable with a palladium catalyst. This dual-protection strategy enables the synthesis of complex peptides, including cyclic and side-chain modified peptides.

The general workflow for incorporating an amino acid using Fmoc-SPPS is depicted below.



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References

- 1. researchgate.net [researchgate.net]
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